REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][O:4][CH3:5].[CH:6]1([CH2:11][C:12](Cl)=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7]1>ClC(Cl)C>[CH3:5][O:4][N:3]([CH3:2])[C:12](=[O:13])[CH2:11][CH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1|
|
Name
|
N,O-Dimethylhydroxylamine hydrochloride
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)CC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred cold for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Triethylanime (25 g, 0.25mole) was added dropwise over 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
added at 0° C. over 1/2 hour to the mixture
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for an additional hour at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with 100 mls of ethyl acetate/ether (25:75)
|
Type
|
FILTRATION
|
Details
|
the triethylamine hydrochloride filtered
|
Type
|
DISTILLATION
|
Details
|
the residue distilled at 0.1 mm Hg, b.p.=62°-63° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(CC1CCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |